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Compound of Interest

Compound Name: Verubecestat

Cat. No.: B560084 Get Quote

Anwendungs- und Protokollhinweise zur Synthese und Aufreinigung von Verubecestat

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Verubecestat (MK-8931) ist ein potenter Inhibitor des Beta-Sekretase-1-Enzyms

(BACE1), der für die Behandlung der Alzheimer-Krankheit entwickelt wurde.[1][2][3] Die

Synthese dieses komplexen Moleküls, das ein stereogenes quartäres Zentrum und einen

Iminothiadiazin-Dioxid-Kern enthält, stellt eine erhebliche chemische Herausforderung dar.[4]

[5] In diesen Hinweisen wird eine detaillierte Beschreibung der Herstellungsroute der zweiten

Generation gegeben, die für eine effiziente und skalierbare Produktion von Verubecestat
optimiert wurde. Die wichtigsten Merkmale dieser Synthese sind eine diastereoselektive

Mannich-artige Addition, die unter kontinuierlichen Fließbedingungen durchgeführt wird, eine

Kupfer-katalysierte C-N-Kupplung und eine späte Guanidinylierung zur Bildung des

heterozyklischen Kerns.[1][2][4]

Syntheseweg von Verubecestat
Der nachstehende Syntheseweg der zweiten Generation wurde für die Herstellung im großen

Maßstab entwickelt und verbessert die Effizienz im Vergleich zu früheren Routen.[1][2]
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Abbildung 1: Schematische Darstellung des Synthesewegs der zweiten Generation für

Verubecestat.

Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Daten für die Schlüsselschritte der Verubecestat-
Synthese zusammen.

Schritt Reaktion

Schlüssere
agenzien/-
bedingunge
n

Ausbeute
Reinheit/Ver
hältnis

Quelle(n)

1

Mannich-

artige

Addition

(Fluss)

HexLi, THF,

-20 °C

89-90%

(Assay-

Ausbeute)

DR = 92:8 [5]

1

Mannich-

artige

Addition

(Batch)

HexLi, THF, ≤

-65 °C

73% (Assay-

Ausbeute)

Nicht

spezifiziert
[5][6]

2

Cu-

katalysierte

Amidation

CuI, K₂CO₃,

100 °C

85% (isolierte

Ausbeute)

>99%

Umsatz
[5]

3
PMB-

Entschützung

MsOH,

AcOH, 60 °C
99%

Nicht

spezifiziert
[5]

4

Guanidinylier

ung/Zyklisieru

ng

CNBr,

NaHCO₃
90%

Nicht

spezifiziert
[5]

5
Finale

Kristallisation

Isopropylalko

hol/Wasser
95% DR > 99.8:0.2 [7]

Gesamt
Gesamtsynth

ese
- ~61% - [5]
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DR = Diastereomeres Verhältnis

Detaillierte experimentelle Protokolle
Schritt 1: Mannich-artige Addition über kontinuierlichen
Fluss (Herstellung von Addukt E)
Dieses Protokoll beschreibt das optimierte kontinuierliche Fließverfahren, das die kryogenen

Bedingungen des Batch-Verfahrens vermeidet.[5][6]

Materialien:

Sulfonamid A

Enantioreines Sulfinimid C

Hexyllithium (HexLi) in Hexanen

Tetrahydrofuran (THF)

Kontinuierliches Fließreaktorsystem mit statischem Mischer

Protokoll:

Bereiten Sie eine Lösung von Sulfonamid A in THF vor.

Bereiten Sie eine separate Lösung von Sulfinimid C in THF vor.

Kühlen Sie das Fließreaktorsystem auf -20 °C.

Führen Sie die Sulfonamid-A-Lösung und eine stöchiometrische Menge Hexyllithium

gleichzeitig in einen T-Mischer, um das Lithiumreagenz B in situ zu erzeugen.

Leiten Sie den Strom des Reagenzes B und die Lösung von Sulfinimid C sofort in einen

statischen Mischer innerhalb des auf -20 °C gekühlten Reaktorsystems.

Die optimierte Verweilzeit im Reaktor ermöglicht die vollständige Umsetzung.
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Die aus dem Reaktor austretende Produktlösung wird mit einer wässrigen Säure (z. B.

wässrige HCl) gequencht, um das Sulfinyl-Schutzgruppe zu entfernen und das rohe Addukt

E zu ergeben.

Die Assay-Ausbeute des Addukts E liegt typischerweise bei 89-90 %.[5]

Schritt 2: Kupfer-katalysierte Amidation (Herstellung von
Kupplungsprodukt H)
Materialien:

Addukt E (aus Schritt 1)

5-Fluoropicolinamid (F)

Kupfer(I)-iodid (CuI)

Diamin-Ligand (G)

Kaliumcarbonat (K₂CO₃)

Toluol (PhMe) und Wasser

Protokoll:

Geben Sie Addukt E, 5-Fluoropicolinamid (F), CuI, den Diamin-Liganden (G) und

Kaliumcarbonat in einen geeigneten Reaktor.

Fügen Sie eine Mischung aus Toluol und Wasser als Lösungsmittel hinzu.

Erhitzen Sie die Mischung unter Rühren auf 100 °C.

Überwachen Sie den Reaktionsfortschritt mittels HPLC bis zum vollständigen Verbrauch von

Addukt E.

Nach Abschluss der Reaktion kühlen Sie die Mischung ab und trennen Sie die organische

und die wässrige Phase.
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Extrahieren Sie die wässrige Phase mit Toluol.

Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über

Natriumsulfat und konzentrieren Sie sie im Vakuum, um das rohe Kupplungsprodukt H zu

erhalten.

Die isolierte Ausbeute beträgt typischerweise 85 %.[5]

Schritt 3 & 4: PMB-Entschützung und
Guanidinylierung/Zyklisierung
Materialien:

Kupplungsprodukt H

Methansulfonsäure (MsOH)

Essigsäure (AcOH)

Cyanogenbromid (CNBr)

Natriumbicarbonat (NaHCO₃)

2-Methyltetrahydrofuran (2-MeTHF)

p-Toluolsulfonsäure (TsOH)

Protokoll (Entschützung):

Lösen Sie das Kupplungsprodukt H in Essigsäure.

Fügen Sie Methansulfonsäure hinzu und erhitzen Sie die Mischung auf 60 °C.

Nach Abschluss der Reaktion neutralisieren Sie die Säure und extrahieren das entschützte

Amin I. Die Ausbeute ist nahezu quantitativ.[5]

Protokoll (Guanidinylierung & Zyklisierung):
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Lösen Sie das Amin I in einer Mischung aus 2-MeTHF und Wasser.

Fügen Sie Natriumbicarbonat gefolgt von Cyanogenbromid hinzu und erhitzen Sie die

Reaktion auf 45 °C.

Nach der Bildung des Cyanamid-Zwischenprodukts fügen Sie wässriges NaOH hinzu, um

die Zyklisierung zum Iminothiadiazin-Dioxid-Kern zu induzieren.

Säuern Sie die Mischung mit TsOH an, um das Tosylatsalz J zu fällen, das mit einer

Ausbeute von 90 % isoliert wird.[5]

Aufreinigungsprotokolle
Die wichtigste Aufreinigungsmethode, die in der Synthese der zweiten Generation beschrieben

wird, ist die Kristallisation zur Anreicherung des gewünschten Diastereomers.

Diastereomere Anreicherung durch Kristallisation
Dieses Protokoll beschreibt die Aufreinigung des Kupplungsprodukts H, um das diastereomere

Verhältnis von 92:8 auf >99.8:0.2 zu verbessern.[7]
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Reines Produkt H
(DR > 99.8:0.2)
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Abbildung 2: Arbeitsablauf der diastereomeren Anreicherung durch Kristallisation.

Materialien:

Rohes Kupplungsprodukt H (DR = 92:8)

Isopropylalkohol (IPA)
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Deionisiertes Wasser

Protokoll:

Lösen Sie das rohe Kupplungsprodukt H in einer Mischung aus Isopropylalkohol und Wasser

bei erhöhter Temperatur, bis eine klare Lösung entsteht.

Kühlen Sie die Lösung langsam und kontrolliert ab, um die Kristallisation des gewünschten

Diastereomers einzuleiten. Die Impfung mit reinen Kristallen kann von Vorteil sein.

Lassen Sie die Kristallisation über einen ausreichenden Zeitraum fortschreiten, um die

Ausbeute zu maximieren.

Sammeln Sie die Kristalle durch Filtration.

Waschen Sie die gesammelten Kristalle mit einer kalten Mischung aus IPA/Wasser, um

anhaftende Verunreinigungen zu entfernen.

Trocknen Sie die Kristalle unter Vakuum, um das hochreine Kupplungsprodukt H mit einem

diastereomeren Verhältnis von >99.8:0.2 zu erhalten.[7]

Finale Aufreinigung von Verubecestat
Nach der Bildung des Tosylatsalzes J wird die freie Base durch Behandlung mit einer Base

wie Kaliumcarbonat erzeugt.[5]

Die endgültige Aufreinigung von Verubecestat wird durch Kristallisation aus einem

geeigneten Lösungsmittelsystem erreicht, um das Endprodukt mit hoher Reinheit zu liefern.

Die genauen Lösungsmittel für die finale Kristallisation sind in der zitierten Literatur nicht

detailliert beschrieben, aber typische pharmazeutische Kristallisationen verwenden gängige

organische Lösungsmittel oder deren Mischungen mit Wasser.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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